3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO3/c1-13-2-3-14-4-5-15-10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDHELUCBDUHRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
- 3,5-Dibromopyridine : The dibrominated pyridine serves as the electrophilic aromatic substrate.
- 2-(2-Methoxyethoxy)ethanol : The nucleophile providing the polyether substituent.
- Base : Sodium hydride (NaH) is commonly used to deprotonate the alcohol, generating the alkoxide nucleophile.
- Solvent : N,N-Dimethylformamide (DMF) is employed due to its polar aprotic nature, facilitating the SNAr reaction.
Reaction Conditions and Procedure
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of alkoxide | 2-(2-Methoxyethoxy)ethanol is added dropwise to a suspension of sodium hydride in DMF at room temperature. Stirring is continued for 30 minutes to form the alkoxide. |
| 2 | Nucleophilic substitution | 3,5-Dibromopyridine is added to the alkoxide solution. The mixture is heated to 50–90°C and stirred for 1 hour to allow substitution of one bromine atom by the polyether group. |
| 3 | Work-up | After completion, the reaction mixture is poured into water and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. |
| 4 | Purification | The crude product is purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (typically 5–10%). |
This method yields the mono-substituted product 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine with high selectivity and moderate to good yields (typically around 70–75%).
Reaction Mechanism Insights
- The sodium hydride deprotonates the hydroxyl group of 2-(2-methoxyethoxy)ethanol, generating a strong nucleophilic alkoxide.
- The alkoxide attacks the electron-deficient 3,5-dibromopyridine ring at the 5-position bromine (para to nitrogen), displacing bromide via an SNAr mechanism.
- The reaction temperature (50–90°C) facilitates the substitution while minimizing side reactions such as double substitution or decomposition.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting Material | 3,5-Dibromopyridine | 1 equiv |
| Nucleophile | 2-(2-Methoxyethoxy)ethanol | 1.1–1.2 equiv |
| Base | Sodium hydride (60% dispersion) | 1.2–1.5 equiv |
| Solvent | N,N-Dimethylformamide (DMF) | Sufficient to dissolve reactants |
| Temperature | Alkoxide formation | Room temperature |
| Temperature | Substitution reaction | 50–90°C |
| Reaction Time | Alkoxide formation | 30 minutes |
| Reaction Time | Substitution | 1 hour |
| Work-up | Extraction with ethyl acetate/diethyl ether | Multiple washes with brine |
| Purification | Silica gel chromatography | 5–10% ethyl acetate in hexane |
| Yield | Isolated product | 70–75% |
Additional Notes and Research Findings
- The reaction selectivity is influenced by the stoichiometry of the base and nucleophile, as well as the reaction temperature. Excess base or prolonged heating may lead to disubstitution or degradation.
- DMF is preferred due to its ability to stabilize the alkoxide and dissolve both organic and inorganic components.
- Purification by chromatography is necessary to separate unreacted starting materials and minor side products.
- The method is adaptable for other alkoxy substituents on the pyridine ring, allowing for structural diversification in pharmaceutical intermediates.
- Analytical characterization typically includes ^1H NMR, ^13C NMR, and mass spectrometry to confirm substitution and purity.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic and transition-metal-catalyzed substitutions, enabling functionalization of the pyridine ring.
Key Reactions and Conditions
Mechanistic Insights :
-
Suzuki reactions proceed via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with arylboronic acids and reductive elimination .
-
NAS is less favored due to electron-donating ether groups deactivating the pyridine ring, necessitating strong bases/nucleophiles.
Example Reaction:
Applications :
Functionalization of the Ether Side Chain
The 2-(2-methoxyethoxy)ethoxy group can undergo oxidation or cleavage under specific conditions.
Observed Transformations:
| Reaction Type | Reagents/Conditions | Products | Notes | References |
|---|---|---|---|---|
| Oxidative Cleavage | NaIO₄, H₂O/THF, rt | Pyridine-5-carbaldehyde derivatives | Requires acidic or neutral conditions | |
| Ether Deprotection | BBr₃, CH₂Cl₂, −78°C to rt | 5-Hydroxy-pyridine derivatives | Harsh conditions may degrade ring |
Limitations :
-
The ether chain’s stability limits its reactivity under mild conditions, necessitating strong reagents for modification.
Comparative Reactivity with Analogues
The polyether chain distinguishes this compound from simpler bromopyridines:
Scientific Research Applications
Chemical Properties and Structure
The compound can be represented by the molecular formula . Its structure includes a bromine atom attached to the pyridine ring and a branched methoxyethoxy group that enhances its solubility and reactivity in organic synthesis.
Organic Synthesis
Intermediates in Synthesis:
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine serves as an important intermediate in the synthesis of various complex organic molecules. It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other functional groups, allowing for the creation of diverse derivatives.
Table 1: Common Reactions Involving 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine
| Reaction Type | Description | Typical Products |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Aminopyridines |
| Coupling Reactions | Participation in Suzuki-Miyaura coupling | Biaryl compounds |
| Functionalization | Introduction of various functional groups | Diverse pyridine derivatives |
Medicinal Chemistry
Pharmaceutical Development:
This compound is utilized as a building block in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their potential therapeutic effects, particularly in treating neurological disorders. For instance, it has been linked to the synthesis of compounds that act on AMPA receptors, which are crucial in the treatment of epilepsy.
Case Study:
A study explored the synthesis of a series of pyridine derivatives based on 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, demonstrating their efficacy as AMPA receptor antagonists. The research highlighted the compound's role in developing novel treatments for epilepsy, showcasing its medicinal potential.
Material Science
Polymer Chemistry:
The compound's unique structure allows it to be incorporated into polymer matrices. Research has demonstrated its ability to modify the properties of polymers, enhancing their thermal stability and solubility.
Table 2: Applications in Polymer Chemistry
| Application | Description | Benefits |
|---|---|---|
| Polymer Modification | Enhancing solubility and thermal properties | Improved material performance |
| Coating Formulations | Used in developing coatings with specific properties | Enhanced durability and functionality |
Biological Studies
Biochemical Research:
Researchers have employed 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine to investigate its interactions with biological systems. Its halogenated structure facilitates studies on enzyme inhibition and receptor binding.
Case Study:
A biochemical study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could serve as a lead compound for designing enzyme inhibitors, providing insights into its biological relevance.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on the molecular targets and pathways involved, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation: Alkoxy Chain Length and Position
3-Bromo-5-methoxypyridine (CAS 50720-12-2)
- Structure : Methoxy group at position 5.
- Molecular Weight : 188.02 g/mol.
- Reactivity : Simpler structure with higher electrophilicity at the bromine site due to reduced steric hindrance. Widely used as a pharmaceutical intermediate .
- Applications : Precursor for kinase inhibitors and agrochemicals .
3-Bromo-5-ethoxypyridine (CAS 17117-17-8)
- Structure : Ethoxy group at position 5.
- Molecular Weight : 202.05 g/mol.
- Comparison : The ethoxy group marginally increases hydrophobicity compared to methoxy but lacks the solubility-enhancing properties of longer chains. Reactivity in cross-couplings is comparable to 3-bromo-5-methoxypyridine .
5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine (CAS 212961-32-5)
Functional Group Modifications
5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (CAS 1087659-23-1)
- Structure : Trimethylsilyl (TMS)-protected ethynyl group at position 2.
- Molecular Weight : 284.22 g/mol.
- Applications : The TMS-ethynyl group enables click chemistry, offering orthogonal reactivity compared to alkoxy-substituted analogs. Priced at $400/g (1 g scale) .
3-Bromo-5-((trimethylsilyl)ethynyl)pyridine (CAS 639011-64-6)
- Structure : TMS-ethynyl group at position 5.
- Molecular Weight : 254.20 g/mol.
- Comparison: The ethynyl group facilitates Sonogashira couplings, whereas the TEG-MME chain in the target compound prioritizes solubility over π-conjugation .
Physicochemical and Spectroscopic Properties
- The TEG-MME chain in the target compound introduces characteristic δ 3.3–4.5 ppm signals for methylene and methoxy protons, distinct from simpler methoxy analogs .
Biological Activity
3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is a pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Synthesis and Structure
The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. The presence of the bromine atom at the 3-position and the ethoxy groups enhances its reactivity and solubility, which are crucial for biological activity.
1. Antimicrobial Activity
The antimicrobial properties of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine have been studied extensively. In vitro assays have shown that this compound exhibits significant activity against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | E. coli | 64 µg/mL |
| 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | S. aureus | 32 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.
2. Anti-Thrombolytic Activity
Research has indicated that derivatives of pyridine compounds can exhibit anti-thrombolytic properties. For instance, related compounds have shown varying degrees of effectiveness in preventing clot formation. Although specific data for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine is limited, studies on similar structures indicate potential efficacy in this area.
Table 2: Anti-Thrombolytic Activity Comparison
| Compound | Activity (%) |
|---|---|
| Compound A (related derivative) | 31.61% |
| Compound B (related derivative) | 41.32% |
| 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | TBD |
3. Cytotoxicity and Anticancer Activity
Cytotoxic effects have also been evaluated in various cancer cell lines. While specific studies on this compound are scarce, the structural similarities with other active pyridine derivatives suggest it may possess anticancer properties.
Case Study: Cytotoxicity Assessment
In a study evaluating pyridine derivatives against human cancer cell lines, compounds similar to 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine showed IC50 values ranging from micromolar to sub-micromolar concentrations against breast and leukemia cancer cell lines.
Table 3: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C (similar structure) | MCF-7 | 15.63 |
| Compound D (similar structure) | U-937 | <10 |
| 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine | TBD | TBD |
The biological activity of pyridine derivatives often involves interactions with specific molecular targets within cells, such as enzymes or receptors involved in critical pathways like apoptosis and cell proliferation. Investigations into the mechanism of action for related compounds indicate that they may induce apoptosis through caspase activation.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine, and how do reaction conditions influence yield?
- Methodology : Bromination of pyridine precursors (e.g., 2-amino-3-methylpyridine) using N-bromosuccinimide (NBS) or Br₂ in acetic acid is a common approach . For ethoxy/methoxy substitutions, nucleophilic aromatic substitution (SNAr) with alkoxy groups under basic conditions (e.g., K₂CO₃ in DMF) is typically employed. Optimization of temperature (80–120°C) and stoichiometry (1.2–2.0 eq. of alkoxy reagent) is critical to minimize side reactions like over-alkylation .
- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity. Yields range from 45–70% depending on steric hindrance from substituents .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine?
- NMR :
- ¹H NMR : Expect signals for methoxy (δ 3.3–3.5 ppm), ethoxy (δ 3.6–4.0 ppm), and pyridyl protons (δ 7.5–8.5 ppm). Coupling patterns distinguish substituent positions .
- ¹³C NMR : Pyridine carbons resonate at δ 120–150 ppm; alkoxy carbons appear at δ 50–70 ppm .
- IR : Stretching vibrations for C-Br (~550 cm⁻¹) and ether C-O (~1100 cm⁻¹) confirm functional groups .
- MS : Molecular ion peak [M+H]⁺ at m/z 316 (calculated for C₁₁H₁₅BrNO₃) with fragmentation patterns indicating loss of ethoxy/methoxy groups .
Advanced Research Questions
Q. How do solvent polarity and temperature affect regioselectivity in alkoxy substitution reactions on brominated pyridines?
- Mechanistic Insight : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions, favoring substitution at the para position to bromine. Elevated temperatures (≥100°C) may shift selectivity toward meta positions due to kinetic vs. thermodynamic control .
- Case Study : In 5-bromo-3-methoxypyridine derivatives, DMF at 120°C yielded 85% para-alkoxy product, while DMSO at 90°C produced a 60:40 para/meta mixture .
Q. What strategies mitigate by-product formation during catalytic cross-coupling of 3-Bromo-5-[2-(2-methoxyethoxy)ethoxy]pyridine?
- Catalytic Systems : Use Pd(PPh₃)₄ or Ni(dppp)Cl₂ for Suzuki-Miyaura couplings with aryl boronic acids. Ligand choice (e.g., SPhos) reduces homocoupling by-products .
- Optimization :
- Maintain anhydrous conditions to prevent hydrolysis of alkoxy groups.
- Additives like Cs₂CO₃ improve turnover by stabilizing intermediates .
- Data Contradiction : Conflicting reports on Ni vs. Pd catalysts (e.g., Ni yields higher turnover but lower selectivity) require validation via controlled kinetic studies .
Q. How can discrepancies in NMR data for ethoxy/methoxy protons be resolved when analyzing structural analogs?
- Solvent Effects : Deuterated DMSO vs. CDCl₃ shifts methoxy proton signals by up to 0.3 ppm due to hydrogen bonding .
- Dynamic Exchange : Ethoxy groups may exhibit splitting in D₂O due to restricted rotation, complicating integration. Use variable-temperature NMR to decouple signals .
Methodological Recommendations
- Synthetic Protocols : Prioritize SNAr with alkoxy groups before bromination to avoid competing elimination reactions .
- Analytical Workflow : Combine GC-MS for purity assessment and X-ray crystallography for unambiguous structural confirmation .
- Safety : Handle brominated intermediates in fume hoods; use PPE to mitigate respiratory and dermal hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
